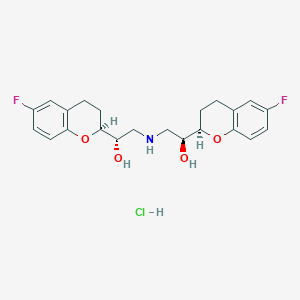

N-(2-fluorobenzyl)methanesulfonamide

Vue d'ensemble

Description

N-(2-fluorobenzyl)methanesulfonamide is a chemical compound that belongs to the class of alpha-fluorosulfonamides. These compounds are characterized by the presence of a fluorine atom and a sulfonamide group attached to a benzyl moiety. The specific structure and properties of this compound are not directly detailed in the provided papers, but insights can be drawn from related compounds and synthetic methods.

Synthesis Analysis

The synthesis of alpha-fluorosulfonamides, which are closely related to this compound, involves electrophilic fluorination of tertiary sulfonamides. A fluorinating agent, N-fluorobenzenesulfonimide, is used in the process, and the dimethoxybenzyl (DMB) group serves as a new protecting group for the sulfonamide. The DMB group can be removed with TFA/CH2Cl2 to yield primary and secondary alpha-fluorosulfonamides . This method could potentially be applied to synthesize this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound, such as N-(2,3-Dichlorophenyl)methanesulfonamide, reveals that the conformation of the N-H bond is syn to the substituents on the benzene ring. The bond parameters are generally consistent with other methanesulfonanilides, with some variations in bond and torsion angles. The amide hydrogen atom is positioned to potentially interact with a receptor molecule during biological activity . This information suggests that the molecular structure of this compound may exhibit similar characteristics, with the potential for biological interactions.

Chemical Reactions Analysis

The chemical reactivity of alpha-fluorosulfonamides can be exemplified by the highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes. This reaction is catalyzed by secondary amines and produces fluorinated derivatives with good yields and excellent enantioselectivities . Although this reaction does not directly involve this compound, it demonstrates the potential reactivity of fluorinated sulfonamides in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, N,N-Dibenzylmethanesulfonamide molecules are packed in antiparallel arrays, with the sulfonyl oxygen atoms protruding alternately up and down . This packing arrangement could influence the compound's solubility and crystalline properties. The presence of the fluorine atom in this compound is likely to affect its polarity, boiling point, and reactivity due to the electronegativity of fluorine.

Applications De Recherche Scientifique

Chemoselective N-Acylation Agents

N-(2-fluorobenzyl)methanesulfonamide is closely related to a class of compounds used as chemoselective N-acylation agents. Studies have developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides for this purpose, showing good chemoselectivity in reactions. This suggests potential applications of this compound in synthetic chemistry for selective acylation reactions (Kondo et al., 2000).

Inhibition of Carbonic Anhydrases

Research on sulfonamide derivatives, including those structurally similar to this compound, has demonstrated their effectiveness as inhibitors of human carbonic anhydrase isozymes. These findings could indicate the potential of this compound in developing inhibitors for specific isozymes (Akbaba et al., 2014).

Light Harvesting and Nonlinear Optical Properties

Compounds with structural similarities to this compound have been synthesized for studying light harvesting efficiency and nonlinear optical properties. These compounds, such as benzoxazole derivatives, show promise in the development of novel inhibitor molecules and potential applications in designing new dye-sensitized solar cells (Mary et al., 2019).

Palladium-Catalyzed N-Arylation

This compound may be applicable in palladium-catalyzed N-arylation processes. Research demonstrates the efficient use of methanesulfonamide with aryl bromides and chlorides, indicating potential use of this compound in similar synthetic processes (Rosen et al., 2011).

Spectroscopy and Quantum Chemical Studies

Studies on compounds similar to this compound have involved detailed spectroscopic and quantum chemical analyses. These research efforts provide insights into the molecular conformation, NMR chemical shifts, and vibrational transitions, which can be critical in understanding the properties of this compound (Karabacak et al., 2010).

Fluorescent Properties and Excited State Proton Transfer

Compounds structurally related to this compound have been studied for their fluorescent properties, including excited state intramolecular proton transfer. Such research might hint at potential applications of this compound in fluorescence-based applications and sensors (Kauffman & Bajwa, 1993).

Safety and Hazards

For safety precautions, it is recommended to wear an approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling N-(2-fluorobenzyl)methanesulfonamide . In case of a spill, the compound should be mixed with sand or a similar inert absorbent material, swept up, and kept in a tightly closed container for disposal .

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBDZTQASAZHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589543 | |

| Record name | N-[(2-Fluorophenyl)methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

899252-68-7 | |

| Record name | N-[(2-Fluorophenyl)methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)

![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)

![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)